molecular formula C8H7IO4 B12463117 2-Hydroxy-5-iodo-4-methoxybenzoic acid

2-Hydroxy-5-iodo-4-methoxybenzoic acid

Katalognummer: B12463117
Molekulargewicht: 294.04 g/mol
InChI-Schlüssel: DLFUXPNUMKMVTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-5-iodo-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7IO4 It is a derivative of benzoic acid, featuring a hydroxyl group, an iodine atom, and a methoxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-iodo-4-methoxybenzoic acid typically involves the iodination of 2-Hydroxy-4-methoxybenzoic acid. The reaction is carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective iodination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same iodination reaction, but with optimized reaction conditions and equipment to ensure efficiency and yield. The product is then purified through recrystallization or other suitable purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-5-iodo-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-Hydroxy-5-azido-4-methoxybenzoic acid, while oxidation with potassium permanganate would produce 2-Hydroxy-5-iodo-4-methoxybenzoquinone .

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-5-iodo-4-methoxybenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hydroxy-5-iodo-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Hydroxy-5-iodo-4-methoxybenzoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C8H7IO4

Molekulargewicht

294.04 g/mol

IUPAC-Name

2-hydroxy-5-iodo-4-methoxybenzoic acid

InChI

InChI=1S/C8H7IO4/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,10H,1H3,(H,11,12)

InChI-Schlüssel

DLFUXPNUMKMVTB-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)O)C(=O)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.